D-Fructose

説明

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.

A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding.

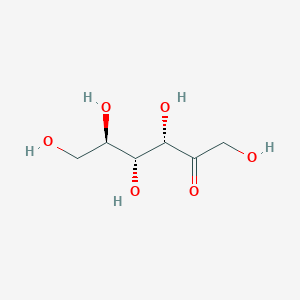

Structure

3D Structure

特性

IUPAC Name |

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VRPWFDPXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | fructose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fructose | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER. |

Source

|

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good |

Source

|

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |

CAS No. |

6347-01-9, 57-48-7, 7660-25-5 |

Source

|

| Record name | D-Fructopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6347-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Metabolic Flux Analysis of D-Fructose: From Mechanism to Therapeutic Targeting

Executive Summary

The biochemical deregulation of D-Fructose metabolism is a primary driver of metabolic dysfunction-associated steatotic liver disease (MASLD) and non-alcoholic steatohepatitis (NASH). Unlike glucose, fructose metabolism bypasses the rate-limiting phosphofructokinase-1 (PFK-1) checkpoint, leading to unregulated de novo lipogenesis (DNL) and ATP depletion.

This guide provides a technical framework for dissecting the fructolytic pathway. It focuses on the differential kinetics of Ketohexokinase (KHK) isoforms, the application of

Part 1: The Fructolysis Bypass & Isoform Switching

The Biochemical Mechanism

The clinical danger of fructose lies in its unique entry point into cellular metabolism. While glucose must pass through the tightly regulated PFK-1 gatekeeper, fructose enters downstream at the triose phosphate level.

Key Pathway Steps:

-

Phosphorylation: Fructose is phosphorylated by Ketohexokinase (KHK) to form Fructose-1-Phosphate (F1P).[1][2][3][4] This reaction rapidly consumes ATP, leading to a transient depletion of intracellular phosphate and a spike in AMP, which stimulates uric acid production.

-

Lysis: Aldolase B cleaves F1P into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[2][4][5]

-

Convergence: Triose Kinase phosphorylates Glyceraldehyde to Glyceraldehyde-3-Phosphate (GA3P), allowing both products to enter glycolysis or lipogenesis.[5]

The KHK-C vs. KHK-A Switch

The physiological impact of fructose is dictated by alternative splicing of the KHK gene.

-

KHK-C (High Affinity): Predominant in the liver, kidney, and intestine.[6] It drives rapid fructolysis and is the pathological isoform in metabolic disease.

-

KHK-A (Low Affinity): Ubiquitous but kinetically inefficient at physiological fructose concentrations.

Table 1: Kinetic Profile of KHK Isoforms

| Parameter | KHK-C Isoform | KHK-A Isoform | Clinical Implication |

| Localization | Liver, Kidney, Intestine | Ubiquitous | KHK-C is the target for liver-specific metabolic diseases. |

| Substrate Affinity ( | High (~0.8 mM) | Low (~8.0 mM) | KHK-C is active even at low dietary fructose loads. |

| Reaction Velocity ( | High | Low | KHK-C drives rapid ATP depletion and F1P accumulation. |

| Pathological Role | Driver of NAFLD/NASH | Protective/Regulatory | Inhibition of KHK-C is the primary therapeutic goal. |

Pathway Visualization

The following diagram illustrates the "Fructolysis Bypass," highlighting how fructose circumvents the negative feedback loops that regulate glucose metabolism.

Caption: Fructose enters metabolism via KHK, bypassing the PFK-1 checkpoint that regulates glycolysis, leading to unrestricted lipogenesis.[4][7]

Part 2: Analytical Methodologies ( C-MFA)

To validate drug targets like KHK, static measurements of metabolite concentration are insufficient. Researchers must measure metabolic flux —the rate at which substrates traverse the pathway.

Protocol: Targeted C-Fructolytic Flux Analysis

This protocol uses stable isotope tracing to quantify the diversion of fructose carbon into lipogenic precursors (Acetyl-CoA) and the TCA cycle.

Materials:

-

Tracer: [U-

C -

Cell Model: Primary Hepatocytes or HepG2 cells (CRISPR-modified for KHK-C overexpression).

-

Platform: LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry).

Step-by-Step Workflow:

-

Steady-State Labeling:

-

Seed hepatocytes in glucose-free, physiological fructose medium (5 mM).

-

Introduce [U-

C -

Incubate for 2–4 hours to achieve isotopic steady state (where labeling enrichment is constant).

-

-

Metabolic Quenching (Critical Step):

-

Causality: Enzymatic turnover occurs in milliseconds. Slow quenching alters the metabolite profile.

-

Action: Rapidly wash cells with ice-cold saline and immediately quench with 80% MeOH/Water at -80°C .

-

-

Extraction & Derivatization:

-

Lyse cells via cryo-milling or sonication.

-

Centrifuge to remove protein debris (precipitate).

-

For GC-MS analysis: Derivatize using TBDMS (tert-butyldimethylsilyl) to stabilize phosphorylated intermediates like F1P.

-

-

Data Acquisition & Analysis:

-

Measure Mass Isotopomer Distributions (MIDs) for F1P (m+6), Pyruvate (m+3), and Citrate (m+2).

-

Use software like Metran or OpenMebius to calculate flux rates based on enrichment ratios.

-

Workflow Visualization

Caption: Workflow for stable isotope tracing to quantify fructolytic flux.

Part 3: Drug Target Validation (KHK Inhibition)

The inhibition of KHK is a validated therapeutic strategy for NASH. The goal is to reduce the formation of F1P (which depletes ATP) and prevent downstream lipogenesis.

Case Study: PF-06835919

PF-06835919 is a highly selective KHK inhibitor developed by Pfizer. Clinical data demonstrated its ability to reduce whole liver fat, validating the mechanism, although development was paused for strategic portfolio reasons.

-

Mechanism: Competitive inhibition of the ATP-binding site of KHK.

-

Biomarker of Efficacy: A rise in urinary fructose (indicating blocked metabolism) and a decrease in hepatic F1P levels.

-

Safety Profile: Unlike blocking Aldolase B (which causes Hereditary Fructose Intolerance and toxic F1P buildup), blocking KHK is safe because fructose is simply excreted in urine (Essential Fructosuria).

Interpreting Inhibition Data

When testing a novel KHK inhibitor, the following data trends confirm on-target engagement:

| Metabolite / Flux | Expected Change (Inhibitor Treated) | Mechanistic Explanation |

| Intracellular Fructose | Increase | Substrate accumulation due to KHK blockade. |

| Fructose-1-Phosphate (F1P) | Decrease | Direct product of KHK activity; prevents ATP depletion. |

| Acetyl-CoA ( | Decrease | Reduced carbon flux from fructose into the lipogenic pool. |

| ATP/ADP Ratio | Recovery/Increase | Prevention of the "ATP crash" associated with rapid phosphorylation. |

References

-

Isoform Switching in Cancer: Li, X., et al. "A splicing switch from Ketohexokinase-C to Ketohexokinase-A drives hepatocellular carcinoma formation." Nature Cell Biology. [Link]

-

Fructose Metabolism & NAFLD: Softic, S., et al. "Regulation of Fructose Metabolism in Nonalcoholic Fatty Liver Disease."[8][9] JCI Insight. [Link][3]

-

13C-Metabolic Flux Analysis Protocol: Antoniewicz, M.R. "13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism." Current Opinion in Biotechnology. [Link]

-

Aldolase B and Fructose Intolerance: Tolan, D.R.[10] "Aldolase B and fructose intolerance." Human Mutation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. openheart.bmj.com [openheart.bmj.com]

- 8. Regulation of Fructose Metabolism in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Fructose Metabolism in Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

D-Fructose Metabolism: A Cell-Type Specific Technical Guide for Researchers

Abstract

Fructose, a simple sugar increasingly prevalent in modern diets, is metabolized through pathways that differ significantly from glucose, with profound implications for cellular function and systemic health. This in-depth technical guide provides a comprehensive overview of D-fructose metabolism across various cell types, designed for researchers, scientists, and drug development professionals. We delve into the core enzymatic machinery, regulatory networks, and cell-specific metabolic fates of fructose, highlighting the unique role of the liver in its primary clearance. Furthermore, this guide offers detailed experimental protocols for key assays, including the quantification of ketohexokinase activity and 13C-based metabolic flux analysis, to empower researchers in their investigation of this critical area of metabolism. Visualized through detailed pathway diagrams and supported by quantitative data, this document aims to serve as a foundational resource for understanding the intricate and often divergent roles of fructose in cellular physiology and pathophysiology.

Introduction: Fructose, More Than Just a Sweet Molecule

Dietary fructose is a monosaccharide found naturally in fruits and honey and is a major component of sucrose and high-fructose corn syrup (HFCS), common additives in processed foods and beverages.[1] Unlike glucose, which is ubiquitously utilized by nearly all cells in the body, fructose metabolism is primarily localized to specific tissues, most notably the liver, small intestine, and kidneys.[2][3] This tissue-specific metabolism is dictated by the differential expression of key enzymes and transporters. The metabolic fate of fructose is also distinct from that of glucose; it bypasses the main rate-limiting step of glycolysis, leading to a rapid and largely unregulated influx of carbon into downstream metabolic pathways.[2][4] This unique metabolic characteristic has significant physiological and pathological consequences, including the replenishment of liver glycogen, de novo lipogenesis (DNL), and the potential for inducing metabolic dysregulation.[1][5] Understanding the cell-type-specific nuances of fructose metabolism is therefore critical for elucidating its role in health and diseases such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[3][5]

The Core Machinery of Fructolysis: A Tale of Three Tissues

The primary pathway for fructose catabolism is termed "fructolysis." This process is most active in hepatocytes, enterocytes of the small intestine, and to a lesser extent, in the proximal tubule cells of the kidney.[3][6] The capacity of these tissues to metabolize fructose is conferred by the expression of a specific set of enzymes.

Hepatic Fructolysis: The Central Hub

The liver is the principal site of fructose metabolism, clearing the majority of dietary fructose from the portal circulation.[1] Upon entering hepatocytes via the fructose-specific transporter GLUT5, fructose is rapidly phosphorylated by ketohexokinase (KHK) , also known as fructokinase.[7]

-

Fructokinase (KHK): This is the first and rate-limiting enzyme in fructolysis.[8] Humans express two isoforms of KHK, KHK-C and KHK-A, which arise from alternative splicing of the KHK gene.[9]

-

KHK-C: Predominantly expressed in the liver, kidney, and intestine, KHK-C has a high affinity (low K_m) for fructose, enabling efficient fructose trapping and metabolism even at low concentrations.[9][10]

-

KHK-A: Found ubiquitously in various tissues, KHK-A has a much lower affinity (high K_m) for fructose, suggesting a primary role in fructose metabolism only when fructose concentrations are unusually high.[9][10]

-

The phosphorylation of fructose to fructose-1-phosphate (F1P) traps it within the cell and initiates a cascade of reactions that bypasses the phosphofructokinase-1 (PFK-1) regulatory step of glycolysis.[2][4]

-

Aldolase B: This enzyme cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[4]

-

Triokinase (TKFC): Glyceraldehyde is then phosphorylated by triokinase to form glyceraldehyde-3-phosphate (G3P).[11]

Both DHAP and G3P are intermediates of glycolysis and can enter this central metabolic pathway to be converted to pyruvate, lactate, or glucose, or be used for the synthesis of glycogen and triglycerides.[1]

Intestinal and Renal Fructolysis

The small intestine and kidneys also express the necessary enzymatic machinery (KHK-C and Aldolase B) for fructolysis.[3] In the intestine, a significant portion of dietary fructose can be metabolized before it even reaches the liver, being converted to glucose and lactate.[6] The kidneys also contribute to fructose clearance from the circulation.[3]

Fructose Metabolism in Other Cell Types: A Divergent Picture

While the liver, intestine, and kidney are the primary sites of fructolysis, other cell types can also metabolize fructose, albeit through different mechanisms and to a lesser extent.

Adipose Tissue and Skeletal Muscle

Adipose tissue and skeletal muscle can take up fructose via GLUT5.[12] However, these tissues primarily express hexokinases (e.g., hexokinase II), which can phosphorylate fructose to fructose-6-phosphate (F6P), an intermediate of glycolysis.[2][13] It is important to note that hexokinases have a much higher affinity for glucose than for fructose, meaning that in the presence of glucose, fructose phosphorylation is competitively inhibited.[2] Therefore, significant fructose metabolism in these tissues likely only occurs under conditions of high fructose and low glucose.

The Brain

The brain can also take up and metabolize fructose.[14] Neuronal cells express GLUT5, and there is evidence for the presence of the fructolytic pathway in specific brain regions, such as the cerebellum.[14][15] The implications of fructose metabolism in the brain are an active area of research, with some studies suggesting a potential link to neuroinflammation and cognitive decline.[16][17]

Cancer Cells

Many types of cancer cells exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect. Interestingly, some cancer cells also upregulate the expression of GLUT5 and exhibit enhanced fructose metabolism.[12][18] This allows them to utilize fructose as an alternative fuel source to support their rapid proliferation and survival, particularly in the often nutrient-poor tumor microenvironment.[18] Targeting fructose metabolism is therefore being explored as a potential therapeutic strategy in oncology.[19]

Regulatory Mechanisms of Fructose Metabolism

Unlike glycolysis, which is tightly regulated at the level of phosphofructokinase-1, fructolysis is a largely unregulated pathway.[2] This lack of feedback inhibition can lead to a rapid and substantial influx of carbon into hepatic metabolic pathways, with significant downstream consequences. The expression of key fructolytic and lipogenic enzymes is, however, under transcriptional control.

-

Carbohydrate Response Element-Binding Protein (ChREBP): This transcription factor is a key regulator of genes involved in both fructose and glucose metabolism, including KHK, ALDOB, and enzymes of de novo lipogenesis.[7][11] Fructose is a potent activator of ChREBP.[8]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Another critical transcription factor that promotes the expression of lipogenic genes. Fructose consumption can also lead to the activation of SREBP-1c.[11]

The coordinated activation of ChREBP and SREBP-1c by fructose drives the conversion of dietary fructose into fatty acids and triglycerides in the liver, contributing to the development of hepatic steatosis.[11]

Pathophysiological Consequences of High Fructose Consumption

The chronic overconsumption of fructose has been linked to a range of metabolic disorders.

-

De Novo Lipogenesis (DNL) and Hepatic Steatosis: The unregulated flux of fructose-derived carbons into the liver promotes the synthesis of fatty acids and their esterification into triglycerides, leading to the accumulation of fat in the liver (hepatic steatosis or NAFLD).[5]

-

Insulin Resistance: Excessive fructose metabolism can lead to the accumulation of lipid intermediates, such as diacylglycerols (DAGs), which can impair insulin signaling pathways in the liver, contributing to hepatic insulin resistance.[20]

-

Hyperuricemia: The rapid phosphorylation of fructose by KHK can lead to a transient depletion of intracellular ATP and phosphate. This, in turn, can activate AMP deaminase, leading to the degradation of AMP to uric acid and causing hyperuricemia.[11]

-

Oxidative Stress: Fructose metabolism has been shown to increase the production of reactive oxygen species (ROS) in various cell types, including skeletal muscle cells, which can contribute to cellular damage and inflammation.[21][22]

Experimental Protocols for Studying Fructose Metabolism

To facilitate research in this area, we provide detailed protocols for key experimental techniques.

Quantification of Ketohexokinase (KHK) Enzymatic Activity

This protocol describes a luminescence-based assay to quantify KHK activity in cell lysates.[1] The assay measures the amount of ADP produced from the KHK-catalyzed phosphorylation of fructose.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound solution (e.g., 1 M in water)

-

ATP solution (e.g., 10 mM in water)

-

Tris buffer (e.g., 1 M, pH 7.5)

-

MgCl₂, CaCl₂, KCl solutions

-

Triton X-100

-

White, opaque 96-well plates

Procedure:

-

Cell Lysate Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Add 300 µL of ice-cold lysis buffer to the plate and scrape the cells.[1]

-

Transfer the lysate to a pre-cooled microcentrifuge tube.[1]

-

Sonicate the lysate on ice (e.g., 30% power for 10 seconds).[1]

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

-

Collect the supernatant (cell lysate) and determine the protein concentration.[1]

-

-

Kinase Reaction:

-

Prepare a master mix of the kinase reaction buffer containing Tris, MgCl₂, CaCl₂, KCl, and Triton X-100.[4]

-

In a 96-well plate, add the cell lysate (containing KHK), ATP, and fructose to the reaction buffer. A typical reaction might contain 22 nM KHK enzyme, 0.15 mM ATP, and 7 mM Fructose in a final volume of 25 µL.[4]

-

Include control wells:

-

No enzyme control (lysate buffer instead of lysate)

-

No fructose control

-

-

Incubate the plate at 30°C for 60 minutes.[4]

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

-

Incubate at room temperature for 40 minutes.[10]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

-

Incubate at room temperature for 30-60 minutes.[10]

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the KHK activity.

-

13C-Fructose Metabolic Flux Analysis (MFA) in Cultured Cells

This protocol provides a general framework for tracing the metabolic fate of fructose using stable isotope-labeled fructose ([U-¹³C₆]-Fructose) and analyzing the incorporation of ¹³C into downstream metabolites by LC-MS/MS.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium lacking glucose and fructose

-

Dialyzed fetal bovine serum (dFBS)

-

[U-¹³C₆]-Fructose

-

Ice-cold PBS

-

Ice-cold 80% methanol

-

Cell scraper

-

Liquid nitrogen

-

Centrifuge

-

Lyophilizer or SpeedVac

-

LC-MS/MS system

Procedure:

-

Cell Culture and Isotopic Labeling:

-

Culture cells to the desired confluency.

-

On the day of the experiment, replace the regular medium with a medium containing [U-¹³C₆]-Fructose at the desired concentration. Use dFBS to minimize interference from unlabeled hexoses.[2]

-

Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the ¹³C label into metabolites.

-

-

Metabolite Extraction:

-

Remove the labeling medium and quickly wash the cells twice with ice-cold PBS.[10]

-

Immediately add liquid nitrogen to the plate to quench all metabolic activity.[23]

-

Add a sufficient volume of ice-cold 80% methanol to the plate and scrape the cells.[14]

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex thoroughly and incubate on ice for 30 minutes to facilitate protein precipitation.[14]

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the extracted metabolites.[14]

-

Dry the metabolite extract using a lyophilizer or SpeedVac.

-

Store the dried extracts at -80°C until analysis.[23]

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples using an appropriate LC-MS/MS method to separate and detect the metabolites of interest (e.g., fructose-1-phosphate, DHAP, G3P, lactate, citrate).

-

Quantify the different isotopologues (molecules with different numbers of ¹³C atoms) for each metabolite.[10]

-

-

Data Analysis and Flux Calculation:

-

The mass isotopomer distribution data obtained from the LC-MS/MS analysis is then used in conjunction with a stoichiometric model of the relevant metabolic pathways.

-

Software packages such as Metran or OpenFLUX can be used to calculate the metabolic fluxes through the different reactions in the network.[1][12]

-

The goodness-of-fit of the model is assessed using statistical methods like the chi-squared test.[6]

-

Data Presentation

Table 1: Kinetic Properties of Key Enzymes in Fructose Metabolism

| Enzyme | Isoform | Substrate | K_m | V_max | Tissue/Cell Type | Reference |

| Ketohexokinase | KHK-C | This compound | ~0.8 mM | - | Human Liver | [24] |

| KHK-A | This compound | ~7 mM | - | Human (Ubiquitous) | [24] | |

| Aldolase | Aldolase B | Fructose-1-Phosphate | - | Higher turnover than A and C | Human Liver | [25] |

| Aldolase C | Fructose-1-Phosphate | ~16 mM | 2.8 s⁻¹ | Human Brain | [5] | |

| Triokinase | TKFC | D-Glyceraldehyde | ~11 µM | - | Human | [26] |

| Dihydroxyacetone | ~0.5 µM | - | Human | [26] |

Note: V_max values are often context-dependent and not always reported in a standardized manner.

Table 2: Representative Intracellular Metabolite Concentrations in Hepatocytes after Fructose Exposure

| Metabolite | Condition | Concentration | Cell Type | Reference |

| Fructose-1-Phosphate | 10 mM Fructose (10 min) | ~8.7 µmol/g | Rat Liver | [15] |

| ATP | 10 mM Fructose (10 min) | Decreased to 23% of baseline | Rat Liver | [15] |

| Inorganic Phosphate (Pi) | 10 mM Fructose (transient) | Decreased from 4.2 to 1.7 µmol/g | Rat Liver | [15] |

| Dihydroxyacetone Phosphate (DHAP) | High Fructose Diet | Increased | - | [21] |

| Glyceraldehyde-3-Phosphate (G3P) | High Fructose Diet | Increased | - | [21] |

Visualizing Fructose Metabolism

Diagram 1: The Central Role of the Liver in Fructose Metabolism

Caption: Overview of dietary fructose absorption and first-pass metabolism in the liver.

Diagram 2: Hepatic Fructolysis Pathway

Caption: The enzymatic steps of fructolysis in a hepatocyte.

Diagram 3: Fructose Metabolism in Peripheral Tissues

Caption: Fructose metabolism in muscle and adipose tissue via hexokinase.

Conclusion and Future Directions

The metabolism of this compound is a complex and cell-type-specific process with far-reaching implications for health and disease. The liver's central role in fructose clearance, coupled with the largely unregulated nature of fructolysis, underscores its susceptibility to metabolic overload from high fructose consumption. This guide has provided a detailed overview of the key pathways, enzymes, and regulatory mechanisms involved, along with practical experimental protocols for researchers in the field.

Future research should continue to explore the intricate interplay between fructose metabolism and other cellular processes, such as inflammation, oxidative stress, and epigenetic modifications. A deeper understanding of the tissue-specific roles of KHK isoforms and the regulation of GLUT5 expression will be crucial. Furthermore, elucidating the precise mechanisms by which fructose metabolism contributes to the pathogenesis of various diseases will be paramount for the development of novel therapeutic strategies. The methodologies and foundational knowledge presented in this guide are intended to support and accelerate these important research endeavors.

References

-

Fructolysis - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

-

Fructose Metabolism (Fructolysis): Steps and Importance. (2023, August 3). Microbe Notes. Retrieved February 7, 2026, from [Link]

-

Diggle, C. P., Shires, M., Leitch, D., Brooke, D., Carr, I. M., Markham, A. F., & Bonthron, D. T. (2009). Ketohexokinase: expression and localization of the principal fructose-metabolizing enzyme. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 57(8), 763–774. [Link]

-

Hepatic fructokinase - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

-

Oppelt, S. A., Senn, T., & Koretsky, A. P. (2015). Fructose metabolism in the cerebellum. Journal of neurochemistry, 134(6), 1038–1048. [Link]

-

Tappy, L., & Rosset, R. (2017). Fructose Metabolism from a Functional Perspective: Implications for Athletes. Sports Science Exchange, 28(174), 1-6. [Link]

-

Iizuka, K. (2022). Recent Progress on Fructose Metabolism-Chrebp, Fructolysis, and Polyol Pathway. International journal of molecular sciences, 23(23), 15335. [Link]

-

Herman, M. A., & Samuel, V. T. (2018). Fructose metabolism and metabolic disease. The Journal of clinical investigation, 128(2), 545–555. [Link]

-

Hannou, S. A., Haslam, D. E., McKeown, N. M., & Herman, M. A. (2018). Fructose metabolism and metabolic disease. The Journal of clinical investigation, 128(2), 545–555. [Link]

-

TKFC - Triokinase/FMN cyclase - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). Retrieved February 7, 2026, from [Link]

-

St-Denis, J., & Marette, A. (2011). Structure of human brain fructose 1,6-(bis)phosphate aldolase. Acta crystallographica. Section F, Structural biology and crystallization communications, 67(Pt 7), 781–786. [Link]

-

Lanaspa, M. A., Andres-Hernando, A., Orlicky, D. J., Cicerchi, C., Jang, C., Li, N., Milagres, T., Kuwabara, M., Wempe, M. F., Rabinowitz, J. D., Johnson, R. J., & Tolan, D. R. (2018). Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice. The Journal of clinical investigation, 128(6), 2226–2238. [Link]

-

Damen, J., Softic, S., & Kahn, C. R. (2021). A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes. STAR protocols, 2(3), 100731. [Link]

-

Zafar, T., & Scaria, J. (2019). Fructose-induced ROS generation impairs glucose utilization in L6 skeletal muscle cells. Journal of cellular biochemistry, 120(10), 17364–17374. [Link]

-

DeBosch, B. J., Chen, Z., Saben, J. L., Finck, B. N., & Moley, K. H. (2014). Glucose transporter 8 (GLUT8) mediates fructose-induced de novo lipogenesis and macrosteatosis. The Journal of biological chemistry, 289(16), 10989–10998. [Link]

-

Song, A., Dai, W., Wu, J., & Zhu, S. (2023). GLUT5-overexpression-related tumorigenic implications. Acta biochimica et biophysica Sinica, 55(10), 1519–1538. [Link]

-

Mäenpää, P. H., Raivio, K. O., & Kekomäki, M. P. (1968). The Cause of Hepatic Accumulation of Fructose 1-phosphate on Fructose Loading. Science, 161(3847), 1253–1254. [Link]

-

Zhang, W., & Chait, B. T. (2010). Protocol for Primary Mouse Hepatocyte Isolation. ResearchGate. [Link]

-

The roles of GLUT5 in cancer progression, metastasis, and drug resistance. (n.d.). Retrieved February 7, 2026, from [Link]

-

Uric acid and transforming growth factor in fructose-induced production of reactive oxygen species in skeletal muscle. (2018). Journal of physiology and biochemistry, 74(4), 547–552. [Link]

-

Johnson, R. J., Nakagawa, T., Sanchez-Lozada, L. G., Shafiu, M., Sundaram, S., Le, M., Ishimoto, T., Sautin, Y. Y., & Lanaspa, M. A. (2013). Sugar, uric acid, and the etiology of diabetes and obesity. Diabetes, 62(10), 3307–3315. [Link]

-

Ishimoto, T., Lanaspa, M. A., Le, M. T., Garcia, G. E., Diggle, C. P., Maclean, P. S., Jackman, M. R., Asipu, A., Roncal-Jimenez, C. A., Kosugi, T., Rivard, C. J., Maruyama, S., Yamashita, T., Nakagawa, T., Bonthron, D. T., Sautin, Y. Y., & Johnson, R. J. (2012). Opposing effects of fructokinase C and A isoforms on fructose-induced metabolic syndrome in mice. Proceedings of the National Academy of Sciences of the United States of America, 109(11), 4320–4325. [Link]

-

Hundal, H. S., & Darakhshan, F. (1996). Biochemical and functional characterization of the GLUT5 fructose transporter in rat skeletal muscle. The Biochemical journal, 315 ( Pt 2)(Pt 2), 381–387. [Link]

-

Ketohexokinase - Proteopedia, life in 3D. (n.d.). Retrieved February 7, 2026, from [Link]

-

What happens with dihydroxyacetone phosphates in glycolysis? (2018, December 7). Quora. Retrieved February 7, 2026, from [Link]

-

Aldolase B - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

-

Fructose vs. Glucose: Modulating Stem Cell Growth and Function Through Sugar Supplementation. (2024, January 20). bioRxiv. Retrieved February 7, 2026, from [Link]

-

Ter Horst, K. W., & Serlie, M. J. (2017). Fructose consumption, lipogenesis, and non-alcoholic fatty liver disease. Nutrients, 9(9), 981. [Link]

-

Fructose made in the brain could be a mechanism driving Alzheimer's disease, researchers propose. (2020, September 25). ScienceDaily. Retrieved February 7, 2026, from [Link]

-

KHK - Ketohexokinase - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). Retrieved February 7, 2026, from [Link]

-

Research - Boston University. (n.d.). Retrieved February 7, 2026, from [Link]

-

Sample preparation: Metabolite extraction (tutorial 3/5). (2019, August 19). YouTube. Retrieved February 7, 2026, from [Link]

-

Monitoring acute metabolic changes in the liver and kidneys induced by fructose and glucose using hyperpolarized. (n.d.). eScholarship.org. Retrieved February 7, 2026, from [Link]

-

A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes. (2021, September 17). STAR protocols. Retrieved February 7, 2026, from [Link]

- Latta, M., & Wendel, A. (2006). Fructose metabolism in hepatocytes: primary cells or cell lines?. Naunyn-Schmiedeberg's archives of pharmacology, 372, 303.

-

Kinetic properties of this compound-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle. (1987). Biochimica et biophysica acta, 923(3), 477–483. [Link]

-

Regulation of the fructose transporter GLUT5 in health and disease. (2012). American journal of physiology. Endocrinology and metabolism, 302(9), E1041–E1056. [Link]

Sources

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Comparison of Primary Human Hepatocytes and Hepatoma Cell Lines to Model the Effects of Fatty Acids, Fructose and Glucose on Liver Cell Lipid Accumulation [mdpi.com]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fructose vs. glucose: modulating stem cell growth and function through sugar supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fructose induces metabolic reprogramming in liver cancer cells, promoting aggressiveness and chemotherapy resistance [explorationpub.com]

- 18. Comprehensive metabolome analysis of intracellular metabolites in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exogenous Exposure to Dihydroxyacetone Mimics High Fructose Induced Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 24. uniprot.org [uniprot.org]

- 25. Research [bu.edu]

- 26. uniprot.org [uniprot.org]

Physicochemical Properties of Crystalline D-Fructose: A Technical Guide

Introduction: The "Sweetest" Challenge in Formulation

D-Fructose (C₆H₁₂O₆) is often categorized simply as a nutritive sweetener, yet for the formulation scientist, it represents a unique physicochemical paradox.[1] While it is the most water-soluble and sweetest of the natural ketoses, its crystalline stability is notoriously fragile.[1]

Unlike glucose or sucrose, crystalline

Part 1: Solid-State Characterization[1][2][3]

Crystal Habit and Polymorphism

Commercial crystalline fructose exists almost exclusively as

The Melting Point "Controversy" (Thermodynamic vs. Kinetic)

A common error in datasheets is listing the melting point (MP) simply as 103–105°C. As a senior scientist, you must distinguish between the apparent MP and the thermodynamic MP.[1]

-

Apparent Melting (

): Typically 103–105°C .[1][2][4][5] This is depressed significantly by trace impurities (water, glucose) and the onset of thermal decomposition (caramelization).[1] -

Thermodynamic Melting (

): Recent rapid-scanning DSC studies suggest the true thermodynamic melting point is closer to 135.8°C .[1][2][3] -

Implication: Fructose does not just melt; it simultaneously mutarotates and degrades.[2][3][6] Standard slow-scan DSC (e.g., 5°C/min) often captures the decomposition exotherm overlapping with the melting endotherm.[1]

Table 1: Thermal & Physical Constants

| Property | Value | Context/Notes |

| Molecular Weight | 180.16 g/mol | Monosaccharide (Ketose) |

| Apparent Melting Point | 103–105°C | Standard DSC (10°C/min); highly purity-dependent.[1][2][3] |

| Thermodynamic Melting | ~136°C | Extrapolated from fast-scan rates (>100°C/min).[1][2][3] |

| Enthalpy of Fusion | 29–32 kJ/mol | Difficult to measure accurately due to decomposition.[1][3] |

| Glass Transition ( | 10–16°C | Anhydrous amorphous state.[1][2][3] Critical for lyophilization.[2][3] |

Part 2: Hygroscopicity & Surface Energy[1][2][3]

The most critical processing parameter for fructose is its Critical Relative Humidity (CRH) .[1]

The Deliquescence Cliff

At 25°C, the CRH of fructose is approximately 61.5% RH .

-

Below 60% RH: The crystal is stable and exhibits low surface water adsorption.[3]

-

Above 62% RH: The rate of moisture uptake becomes exponential.[3] The crystal surface dissolves into a saturated film, leading to deliquescence (liquefaction).[1]

Mechanism: The high solubility of fructose lowers the water activity (

Diagram: Stability & Handling Logic

The following decision tree illustrates the storage and handling logic required to prevent caking or deliquescence.

Figure 1: Stability logic based on Critical Relative Humidity (CRH).[1][2] Note the narrow risk zone between 55-62% RH.[1][2][3]

Part 3: Solution State Dynamics (Mutarotation)[1][2]

When crystalline

Tautomeric Distribution

Unlike glucose (which is mostly pyranose), fructose equilibrates to a significant fraction of furanose forms.[1] This shift impacts sweetness intensity (pyranose is sweeter) and reactivity (furanose is more labile).[1][2]

Equilibrium Composition (in water at 20°C):

- -D-fructopyranose: ~70%[1][2][3]

- -D-fructofuranose: ~22%[1][2][3][7]

- -D-fructofuranose: ~6%[1][2][3]

-

Other forms (Open chain/

-pyranose): <2%

Diagram: Mutarotation Pathway

The transition involves ring opening to the acyclic keto-form, then re-closing.[1][3]

Figure 2: Mutarotation pathway.[1][2] The crystal dissolves as

Part 4: Experimental Protocols

Protocol A: Determination of Critical Relative Humidity (DVS Method)

Self-Validating Logic: To ensure the CRH is identified correctly, the mass change derivative (

-

Instrument: Dynamic Vapor Sorption (DVS) analyzer (e.g., SMS DVS Resolution).

-

Sample Prep: Dry 10–15 mg of crystalline fructose at 0% RH/25°C for 3 hours to remove surface moisture.

-

Step-Ramp: Increase RH in 5% increments from 0% to 90% RH.

-

Equilibrium Criterion: Maintain each step until mass change rate (

) < 0.002% min⁻¹. -

Data Analysis: Plot Isotherm (Mass Change vs. RH).

Protocol B: Tautomer Analysis via HPLC

Causality: Standard refractive index (RI) detection cannot distinguish tautomers easily.[1][2] Low-temperature HPLC preserves the tautomeric ratio by slowing mutarotation during the run.[1][3]

-

Column: Amino-bonded silica (e.g., Carbohydrate Analysis column).[1][2]

-

Temperature: Cool column to 10°C . (Critical: Higher temps cause on-column mutarotation, blurring peaks).[1][2]

-

Flow Rate: 1.0 mL/min.

-

Procedure: Dissolve crystal in mobile phase at 0°C and inject immediately to capture "initial" state, or let stand for 3 hours to capture "equilibrium" state.

References

-

Hurtta, M., et al. (2004).[1][2][8][9] "Melting behaviour of D-sucrose, D-glucose and this compound."[1][2][8][9] Carbohydrate Research.

-

Mauer, L. J., & Taylor, L. S. (2010).[1][2] "Water-solids interactions: Deliquescence." Annual Review of Food Science and Technology.

-

Shallenberger, R. S. (1978).[1][2] "Intrinsic chemistry of fructose." Pure and Applied Chemistry.

-

Flood, A. E., et al. (1996).[1][2][10] "Refractive index, viscosity, density, and solubility in the system fructose + ethanol + water."[1][10] Journal of Chemical & Engineering Data.

-

PubChem. (n.d.).[1][2][11] "this compound Compound Summary." National Library of Medicine.[2][3]

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose | C12H20O6 | CID 10467781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. researchgate.net [researchgate.net]

- 7. Fructose (CAS 57-48-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Sci-Hub. Melting behaviour of d-sucrose, d-glucose and this compound / Carbohydrate Research, 2004 [sci-hub.sg]

- 9. Melting behaviour of D-sucrose, D-glucose and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of ethanol concentration and temperature on solubility of fructose [jstage.jst.go.jp]

- 11. beta-L-fructopyranose | C6H12O6 | CID 6432703 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Maillard Reaction with D-Fructose

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the Maillard reaction with a specific focus on D-fructose. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to investigate and leverage this complex and significant biochemical process.

Introduction: The Maillard Reaction - Beyond Browning

First described by Louis Camille Maillard in 1912, the Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars.[1] While renowned for creating the desirable colors and flavors in cooked foods, its implications extend far deeper, playing a crucial role in human physiology and the progression of various diseases.[1][2] The reaction's products, particularly in its advanced stages, can have both beneficial and detrimental effects on biological systems.[2][3] This guide will delve into the intricacies of the Maillard reaction when this compound, a highly reactive ketose sugar, is involved.

The Unique Reactivity of this compound

Fructose, a prevalent dietary monosaccharide, exhibits a higher reactivity in the Maillard reaction compared to glucose.[4][5] This enhanced reactivity is attributed to the greater proportion of fructose existing in its open-chain (acyclic) form, which makes its carbonyl group more accessible for reaction with amino groups.[5] Consequently, the initial stages of the Maillard reaction proceed more rapidly with fructose.[5][6] This heightened reactivity has significant implications in both food chemistry and in vivo biological processes, particularly in tissues with elevated fructose concentrations.[5][7]

Core Mechanism of the Fructose-Mediated Maillard Reaction

The Maillard reaction is a complex cascade of reactions broadly divided into three stages: early, intermediate, and final.[8][9]

Early Stage: The reaction initiates with the condensation of the carbonyl group of fructose with a free amino group from an amino acid, peptide, or protein.[3] This forms an unstable Schiff base, which then undergoes a rearrangement to form a more stable ketoamine known as the Heyns product.[8][10]

Intermediate Stage: The Heyns product undergoes a series of degradation and fragmentation reactions.[8] This stage is characterized by the formation of a diverse array of reactive intermediates, including dicarbonyl compounds like 3-deoxyglucosone (3-DG), and other flavor and aroma compounds.[3][10]

Final Stage: In the final stage, these highly reactive intermediates undergo further condensation and polymerization to form complex, high-molecular-weight, nitrogenous brown polymers known as melanoidins.[8] This stage also sees the formation of Advanced Glycation End Products (AGEs), a heterogeneous group of compounds with significant pathophysiological implications.[3]

Caption: Fructose-Mediated Maillard Reaction Pathway.

Key Factors Influencing the Reaction

The progression and outcome of the Maillard reaction are highly sensitive to several environmental factors. Understanding and controlling these parameters are crucial for both research and industrial applications.

-

Temperature: The rate of the Maillard reaction increases significantly with temperature.[4] While it can occur at room temperature, the reaction proceeds much more rapidly at elevated temperatures, typically between 140 to 165°C (280 to 330°F).[1][11] However, at very high temperatures, other reactions like caramelization and pyrolysis become more prominent.[1]

-

pH: The pH of the system plays a critical role. The reaction is generally accelerated in an alkaline environment because the deprotonation of amino groups increases their nucleophilicity.[1][4] Conversely, acidic conditions (pH < 6) tend to slow down the initial stages of the reaction.[4]

-

Water Activity (a_w): The reaction rate is maximal at intermediate water activities (0.6-0.7).[4] At very low water activity, the mobility of reactants is limited, slowing the reaction. At high water activity, the reactants are diluted, which also decreases the reaction rate.[4]

-

Reactant Type and Concentration: The specific amino acid and reducing sugar involved, as well as their concentrations, significantly influence the reaction rate and the profile of the resulting products.[4][9] For instance, lysine and arginine are highly reactive amino acids.[3]

| Factor | Effect on Reaction Rate | Optimal Conditions (General) |

| Temperature | Increases with temperature | 140-165°C for rapid browning |

| pH | Faster in alkaline conditions | pH > 7 |

| Water Activity (a_w) | Maximal at intermediate levels | 0.6 - 0.7 |

| Reactant Concentration | Increases with concentration | Higher concentrations lead to faster rates |

Advanced Glycation End Products (AGEs) and Their Implications

A critical aspect of the Maillard reaction, particularly from a biomedical perspective, is the formation of Advanced Glycation End Products (AGEs).[12] AGEs are a diverse group of compounds formed in the later stages of the reaction.[13]

Formation and Pathophysiology: Fructose is a potent precursor for AGE formation.[7][14] The accumulation of AGEs in the body, both from endogenous formation and dietary intake, is implicated in the pathogenesis of numerous chronic diseases.[12][13] These include diabetes complications, cardiovascular disease, kidney failure, and neurodegenerative disorders like Alzheimer's disease.[12] AGEs exert their detrimental effects by cross-linking proteins, which alters their structure and function, and by interacting with the Receptor for Advanced Glycation End Products (RAGE), triggering oxidative stress and inflammatory responses.[13]

Analytical Methodologies for Monitoring the Reaction

A variety of analytical techniques are employed to monitor the progress of the Maillard reaction and to characterize its products.

-

Spectrophotometry: The development of brown color can be quantified by measuring the absorbance at specific wavelengths (e.g., 420 nm). This provides a simple method to follow the overall progression of the reaction.[9]

-

Fluorescence Spectroscopy: Many intermediate and final products of the Maillard reaction, including certain AGEs, are fluorescent. Fluorescence spectroscopy can be used to detect and quantify these compounds.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS), is a powerful tool for separating, identifying, and quantifying specific Maillard reaction products, including early-stage products, intermediates, and specific AGEs.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile compounds that contribute to the aroma and flavor profiles generated during the Maillard reaction.

Caption: General Experimental Workflow for Maillard Reaction Analysis.

Implications for Drug Development

The involvement of the Maillard reaction and AGEs in various disease states presents opportunities for therapeutic intervention.[2][15] Drug development efforts in this area are focused on several strategies:

-

Inhibition of AGE Formation: Developing compounds that can trap reactive dicarbonyl intermediates or inhibit the later stages of the Maillard reaction to prevent the formation of harmful AGEs.

-

AGE Cross-link Breakers: Designing molecules that can break the cross-links formed by AGEs, thereby restoring the normal function of proteins.

-

RAGE Antagonists: Creating drugs that block the interaction of AGEs with their receptor (RAGE) to mitigate the downstream inflammatory and oxidative stress pathways.

Experimental Protocols

Protocol 1: In Vitro Model of Fructose-Mediated Glycation

Objective: To investigate the kinetics of browning and fluorescent AGE formation in a fructose-amino acid model system.

Materials:

-

This compound (Sigma-Aldrich)

-

Glycine or Lysine (Sigma-Aldrich)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Spectrophotometer

-

Fluorescence Spectrofluorometer

-

Incubator or water bath

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 M) and a stock solution of the amino acid (e.g., 1 M) in phosphate buffer.

-

In a series of reaction tubes, mix the fructose and amino acid solutions to achieve desired final concentrations (e.g., 0.5 M fructose and 0.5 M amino acid).

-

Include a control tube with only fructose in buffer and another with only the amino acid in buffer.

-

Incubate the tubes at a constant temperature (e.g., 60°C or 90°C) for a specified time course (e.g., 0, 2, 4, 8, 24, 48 hours).

-

At each time point, remove an aliquot from each tube.

-

Measure the absorbance of the aliquot at 420 nm to quantify the extent of browning.

-

Measure the fluorescence intensity of the aliquot (e.g., excitation at 370 nm, emission at 440 nm) to monitor the formation of fluorescent AGEs.

-

Plot the absorbance and fluorescence intensity against time to determine the reaction kinetics.

Protocol 2: Quantification of a Specific AGE (Carboxymethyllysine - CML) by ELISA

Objective: To quantify the formation of CML in a cell culture model treated with fructose.

Materials:

-

Human dermal fibroblasts

-

Cell culture medium

-

This compound

-

CML ELISA kit (commercially available)

-

Plate reader

Procedure:

-

Culture human dermal fibroblasts in standard conditions.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 mM) for a specified duration (e.g., 7 days).

-

Harvest the cells and prepare protein extracts.

-

Quantify the total protein concentration in each extract.

-

Follow the manufacturer's instructions for the CML ELISA kit to measure the concentration of CML in each protein extract.

-

Normalize the CML concentration to the total protein concentration for each sample.

-

Analyze the data to determine the effect of fructose on CML formation.

Conclusion

The Maillard reaction involving this compound is a multifaceted process with profound implications in fields ranging from food science to medicine. Its accelerated kinetics and the potent ability of fructose to form AGEs underscore the importance of understanding its mechanisms and consequences. For researchers and professionals in drug development, a thorough grasp of this reaction is essential for devising strategies to mitigate the pathological effects of glycation and to develop novel therapeutics for a host of chronic diseases.

References

-

MDPI. (n.d.). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Retrieved from [Link]

-

Chen, X., & Kitts, D. D. (2011). Kinetics of fructose on the Maillard brown colour development, pH change and antioxidative activity development in model fructose/glycine systems. International Journal of Food Science & Technology, 46(7), 1507-1514. Retrieved from [Link]

-

PubMed. (2019). In vitro and in vivo inhibition of maillard reaction products using amino acids, modified proteins, vitamins, and genistein: A review. Retrieved from [Link]

-

Taylor & Francis Group. (2019). The Maillard Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Characterization, Variables, and Antioxidant Activity of the Maillard Reaction in a Fructose–Histidine Model System. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Retrieved from [Link]

-

European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). THE MAILLARD REACTION: A REVIEW OF THE REACTION AND ITS EFFECTS ON FOOD. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases. Retrieved from [Link]

-

MDPI. (n.d.). Fructose-Induced Glycation End Products Promote Skin-Aging Phenotypes and Senescence Marker Expression in Human Dermal Fibroblasts. Retrieved from [Link]

-

Healthline. (2019). Advanced Glycation End Products (AGEs): A Complete Overview. Retrieved from [Link]

-

ResearchGate. (1993). Protein fructosylation: Fructose and the Maillard reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]

-

PubMed. (1993). Protein fructosylation: fructose and the Maillard reaction. Retrieved from [Link]

-

ResearchGate. (2022). Maillard reaction: formation, advantage, disadvantage and control. A review. Retrieved from [Link]

-

ACS Publications. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Retrieved from [Link]

-

YouTube. (2023). I FINALLY understand the Maillard reaction. Retrieved from [Link]

Sources

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Characterization, Variables, and Antioxidant Activity of the Maillard Reaction in a Fructose–Histidine Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ejbps.com [ejbps.com]

- 12. Advanced Glycation End Products (AGEs): A Complete Overview [healthline.com]

- 13. The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In vitro and in vivo inhibition of maillard reaction products using amino acids, modified proteins, vitamins, and genistein: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Characterization of D-Fructose Derivatives: A Multi-Modal Analytical Framework

Executive Summary

The characterization of D-fructose derivatives presents a unique set of challenges distinct from aldose (e.g., glucose) chemistry. Unlike glucose, which predominantly adopts a stable pyranose form, fructose derivatives often exhibit significant tautomeric fluidity (the "Chameleon Effect") and a lack of protonatable basic sites, complicating standard NMR and MS workflows.

This guide moves beyond generic carbohydrate analysis, providing a rigorous technical framework for the structural validation of fructose-based scaffolds (e.g., fructosamines, HMF precursors, and spiro-fused glycomimetics).[1] It prioritizes causality —explaining why specific solvent systems or ionization modes are required—to ensure reproducible, high-integrity data.

Part 1: The Tautomeric Challenge & Structural Logic

The Thermodynamic Equilibrium

Before characterizing any fructose derivative, one must determine if the anomeric position (C2) is "locked" (e.g., by glycosidation or acetonide protection) or "free."

If the C2 position is free, the compound will not exist as a single species in solution. In

Table 1: Tautomeric Distribution of Free this compound in

| Tautomer Form | Abundance (%) | Diagnostic Feature (NMR) |

| 68.23% | Dominant form; most stable.[1] | |

| 22.35% | Key biological substrate form.[1] | |

| 6.24% | Minor furanose contributor.[1] | |

| 2.67% | Sterically disfavored.[1] | |

| Open-chain Keto | 0.50% | Transient intermediate.[1] |

Technical Insight: The activation energy for

-pyranose to furanose conversion is ~62.6 kJ/mol.[1][2][3][4][5] This barrier is low enough that mutarotation occurs rapidly upon dissolution, but high enough that distinct NMR signals are observable for each tautomer.

Visualization: The Mutarotation Pathway

The following diagram illustrates the interconversion pathways that must be considered when analyzing "free" derivatives.

Caption: Dynamic mutarotation equilibrium of this compound derivatives with free anomeric centers.

Part 2: Spectroscopic Validation (NMR & MS)

NMR Strategies: The Quaternary Anchor

Fructose lacks an anomeric proton (H1) attached directly to the anomeric carbon (C2), which is the standard handle for glucose analysis. Instead, characterization relies on

-

The Problem: In "free" derivatives, the spectra will appear as a complex forest of peaks due to the mixture described in Table 1.

-

The Solution:

-

Lock the Structure: For initial characterization, synthesize the 1,2:4,5-di-O-isopropylidene derivative (Topiramate intermediate).[1] This locks the sugar in the

-pyranose form, simplifying the spectrum to a single species. -

Diagnostic Shifts:

-

C2 (Anomeric): Look for the quaternary carbon signal between 98–105 ppm .[6]

-

Protecting Groups: Isopropylidene methyls appear distinctively at ~26 ppm and ~27 ppm.

-

-

Mass Spectrometry: Overcoming Low Proton Affinity

Fructose derivatives are notoriously difficult to ionize in positive ESI mode (

-

Protocol Failure: Standard acidic mobile phases (0.1% Formic Acid) often yield poor signal-to-noise ratios.[1]

-

Recommended Protocol (Cationization):

-

Alternative (Negative Mode): For chlorinated adducts, use post-column chloroform addition in APCI negative mode to generate

.[1][8]

Part 3: Chromatographic Profiling (HPLC)[1]

Standard UV detection (254 nm) is useless for native fructose derivatives as they lack chromophores.

Detector Selection Matrix[1]

| Detector | Suitability | Pros | Cons |

| UV (210-254 nm) | Low | Only works if derivatized (e.g., benzoylated).[1] | Native sugar is invisible.[1] |

| RI (Refractive Index) | Medium | Universal detection.[1][9] | No gradients allowed. Temperature sensitive. Low sensitivity. |

| ELSD (Evaporative Light Scattering) | High | Compatible with gradients (HILIC).[1][10] | Non-linear response (requires log-log calibration).[1] |

| CAD (Charged Aerosol) | High | High sensitivity, gradient compatible.[1][10] | Expensive equipment.[1] |

Recommended Method: HILIC-ELSD

For underivatized fructose analogs, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ELSD is the gold standard.[1]

-

Column: Amide-functionalized silica (e.g., TSKgel Amide-80).[1]

-

Mobile Phase: Acetonitrile/Ammonium Acetate buffer (80:20).[1]

-

Mechanism: Separates based on hydrogen bonding capabilities, effectively resolving mono- vs. di-substituted derivatives.[1]

Part 4: Experimental Protocols

Protocol A: Determination of Tautomeric Ratio (NMR)

Use this to validate if your derivative exists as a mixture or a single isomer.

-

Sample Prep: Dissolve 10 mg of the derivative in 600 µL of

.-

Note: Avoid DMSO-

if comparing to biological data, as DMSO shifts the equilibrium toward furanose forms compared to water.[1]

-

-

Equilibration: Allow the tube to sit at 20°C for 2 hours to ensure mutarotation equilibrium is reached.

-

Acquisition:

-

Run quantitative

NMR (inverse gated decoupling) with a long relaxation delay (

-

-

Analysis: Integrate the C2 anomeric peaks (98–105 ppm).

Protocol B: Purity Assessment via HPLC-ELSD

Use this for final purity validation.[1]

-

System: HPLC with ELSD (Drift tube temp: 40°C, Gain: 8).

-

Column: Amino-bonded or Polymeric Amino column (4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Acetonitrile[8]

-

B: Water

-

-

Gradient: Isocratic 75% A / 25% B for 15 minutes.

-

Why Isocratic? While ELSD allows gradients, isocratic methods reduce baseline noise and improve integration accuracy for quantitative purity checks.

-

-

Flow Rate: 1.0 mL/min.

-

Injection: 10 µL of 1 mg/mL sample in Mobile Phase.

Part 5: Characterization Workflow Diagram

Caption: Step-by-step decision matrix for the isolation and characterization of fructose derivatives.

References

-

Barclay, T., et al. (2012). "Observation of the keto tautomer of this compound in D2O using 1H NMR spectroscopy." Carbohydrate Research.

-

PubChem. "1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose (Compound Summary)." National Library of Medicine.

-

Wan, H. & Yu, C. (2006). "Refractive index vs. evaporative light scattering detection for carbohydrate analysis."[1][11] Journal of Chromatography A.

-

Funke, et al. (2021). "Mass Spectrometry-Based Techniques to Elucidate the Sugar Code."[1] Chemical Reviews. [1]

-

JASCO. "Quantitative analysis of sugars (Direct detection by RI detector)." Application Note.

Sources

- 1. 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose | C12H20O6 | CID 10467781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. Observation of the keto tautomer of this compound in D(2)O using (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. advion.com [advion.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]

The Chameleon of Carbohydrates: A Technical Deep Dive into D-Fructose Anomerism

Executive Summary For researchers and drug developers, D-fructose represents a unique challenge in carbohydrate chemistry. Unlike glucose, which stabilizes predominantly into a rigid pyranose ring, fructose exists in a volatile "chameleon-like" equilibrium of five distinct tautomers in solution. This guide dissects the thermodynamic and kinetic behaviors of these anomers, providing actionable protocols for their characterization and insights into their implications for drug delivery systems (specifically GLUT5 targeting).

Part 1: Structural Dynamics & Thermodynamics[1][2]

The Five-State Equilibrium

In crystalline form, this compound exists exclusively as

The equilibrium composition is highly sensitive to solvent and temperature.[1] In aqueous solution at 20°C, the distribution is approximately:

| Anomeric Form | Structure Type | Abundance (20°C, H₂O) | Stability Driver |

| 6-membered ring | ~70% | Steric stability (all substituents equatorial except anomeric OH) | |

| 5-membered ring | ~22% | Entropy; favored at higher temperatures | |

| 5-membered ring | ~4% | Less stable due to steric clashes | |

| 6-membered ring | < 1% | Highly unstable (axial destabilization) | |

| Open-chain Keto | Acyclic | ~0.5 - 0.8% | Reactive intermediate for Maillard chemistry |

Critical Insight for Formulators:

The shift from pyranose to furanose is endothermic.[1] As temperature increases, the percentage of

Visualization: The Mutarotation Pathway

The following diagram illustrates the kinetic pathways. Note that direct Pyranose

Caption: The central role of the acyclic ketone in mediating the interconversion between stable pyranose and biologically relevant furanose forms.

Part 2: Analytical Characterization Protocols

Standard Proton NMR (

Protocol: Quantitative C-NMR for Tautomer Ratio Determination

Objective: Determine the precise molar ratio of fructose tautomers in a formulation buffer.

Reagents & Equipment:

-

This compound (Crystalline, high purity).

-

Deuterated Solvent: D₂O (for biological relevance) or DMSO-d6 (for hydrogen bond studies).

-

NMR Spectrometer: 400 MHz minimum (600 MHz preferred for trace tautomers).[1]

-

Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)₃] (Optional, to shorten T1).

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 50 mg of this compound in 0.6 mL of D₂O.

-

Crucial Step: Allow the solution to equilibrate at the target temperature (e.g., 25°C) for at least 2 hours. Freshly dissolved crystalline fructose is 100%

-pyranose; scanning too early will yield non-equilibrium data.[1]

-

-

Acquisition Parameters (Inverse Gated Decoupling):

-

Pulse Sequence: zgig (Bruker) or equivalent quantitative carbon sequence with proton decoupling only during acquisition (to eliminate NOE enhancement which distorts integration).

-

Relaxation Delay (D1): Set to

seconds (or -

Scans: Minimum 1024 scans (due to low sensitivity of

C and lack of NOE).

-

-

Data Processing:

Reference Chemical Shifts (in D₂O):

| Anomer | C2 Signal (ppm) | Diagnostic Feature |

| 102.0 | Most downfield; distinct singlet | |

| 105.5 | Weak signal, furthest downfield | |

| 98.6 | Major peak; reference standard | |

| 99.1 | Often appears as a shoulder to the beta-pyranose |

Part 3: Biological & Pharmaceutical Implications[1]

The GLUT5 Transporter & Furanose Mimicry

The fructose transporter GLUT5 (SLC2A5) is a specific target for drug delivery, particularly in breast cancer phenotypes where it is overexpressed.

-

Mechanism: While GLUT5 transports physiological fructose (equilibrium mixture), structural biology studies and inhibitor designs suggest the transporter has a high affinity for the furanose geometry.

-

Evidence: The high-affinity GLUT5 probe 2,5-anhydro-D-mannitol is a locked furanose mimic.[2] It cannot ring-open or mutarotate.[1]

-